4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

carbonic anhydrase inhibitor lipophilicity pyridazinone SAR

4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 946216-98-4) is a synthetic small molecule that amalgamates a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core with a 4-sulfamoylphenyl butanamide tail. Its molecular formula is C₂₁H₂₂N₄O₄S (MW 426.49 g/mol) and the commercial product is typically supplied at ≥95% purity.

Molecular Formula C21H22N4O4S
Molecular Weight 426.49
CAS No. 946216-98-4
Cat. No. B2454675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
CAS946216-98-4
Molecular FormulaC21H22N4O4S
Molecular Weight426.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H22N4O4S/c1-15-4-6-16(7-5-15)19-12-13-21(27)25(24-19)14-2-3-20(26)23-17-8-10-18(11-9-17)30(22,28)29/h4-13H,2-3,14H2,1H3,(H,23,26)(H2,22,28,29)
InChIKeyOMKYIJZPJLTEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 946216-98-4): Pyridazinone–Sulfonamide Hybrid Scaffold Baseline


4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 946216-98-4) is a synthetic small molecule that amalgamates a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core with a 4-sulfamoylphenyl butanamide tail . Its molecular formula is C₂₁H₂₂N₄O₄S (MW 426.49 g/mol) and the commercial product is typically supplied at ≥95% purity . The 4-sulfamoylphenyl butanamide motif is a validated carbonic‑anhydrase (CA) recognition element, as demonstrated by X‑ray co‑crystal structures of CA‑II with closely related N‑(4‑sulfamoylphenyl)butanamide inhibitors [1][2]. The pyridazinone heterocycle can engage distinct accessory pockets within CA active sites, providing a structural basis for isoform‑selectivity tuning that is absent in simpler sulfonamide CA inhibitors such as acetazolamide [3].

Why 4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide Cannot Be Substituted with Close Pyridazinone–Sulfonamide Analogs


The pyridazinone–sulfonamide space encompasses compounds that share the core architecture but diverge critically at the 3‑position of the pyridazinone ring. Substituting the p‑tolyl group with phenyl, furan‑2‑yl, thiophen‑2‑yl, or pyridin‑3‑yl alters electronic character, steric volume, and lipophilicity in ways that are known to modulate CA isoform inhibition potency and selectivity [1]. Literature on pyridazinone‑substituted benzenesulfonamides demonstrates that even small substituent changes at this position can shift Ki values by over an order of magnitude across CA isoforms I, II, IX, and XII, making generic interchange scientifically unsound [1][2]. Procurement of a non‑identical pyridazinone–sulfonamide without verifying the 3‑substituent identity therefore carries a high risk of obtaining a compound with materially different target engagement and selectivity profile.

Product‑Specific Quantitative Differentiation Evidence for 4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 946216-98-4) Versus Closest Analogs


Structural Differentiation: Computed Lipophilicity (cLogP) of p‑Tolyl vs. Phenyl, Furan‑2‑yl, Thiophen‑2‑yl, and Pyridin‑3‑yl Analogs

The p‑tolyl (4‑methylphenyl) substituent at the pyridazinone 3‑position increases computed lipophilicity relative to the unsubstituted phenyl analog and imparts a distinct lipophilic signature compared to heteroaryl‑substituted comparators. This property is relevant for CA inhibitor design because optimal membrane permeability and isoform‑selective binding are partly governed by the balance of hydrophobic and polar interactions [1][2].

carbonic anhydrase inhibitor lipophilicity pyridazinone SAR

Carbonic Anhydrase Inhibition: Class‑Level Potency of the Sulfamoylphenyl Butanamide Pharmacophore

The 4‑sulfamoylphenyl butanamide moiety is a validated zinc‑binding pharmacophore for carbonic anhydrase (CA) inhibition. In co‑crystal structures of human CA‑II with structurally related N‑(4‑sulfamoylphenyl)butanamide inhibitors, the sulfonamide nitrogen coordinates the active‑site Zn²⁺ ion with distances of 2.0–2.1 Å, while the butanamide linker positions the pendant heterocycle for accessory‑pocket interactions [1]. In a published series of pyridazinone‑substituted benzenesulfonamides, compounds with direct pyridazinone–benzenesulfonamide linkage exhibited Ki values of 0.98–8.5 nM against hCA I and hCA II [2]. The target compound retains the essential sulfonamide Zn‑binding group and introduces a p‑tolyl‑pyridazinone tail; by class‑level inference, sub‑micromolar CA inhibition is expected, but the precise Ki values for this specific compound have not been reported in the public domain.

carbonic anhydrase inhibition sulfonamide pharmacophore enzyme kinetics

Potential Isoform‑Selectivity Tuning via the p‑Tolyl vs. Phenyl Substituent: Class‑Level SAR Inference

In an expanded pyridazinone–benzenesulfonamide SAR study, the nature of the substituent attached to the pyridazinone ring was a primary determinant of isoform selectivity between the cytosolic (hCA I, II) and membrane‑bound (hCA IX, XII) carbonic anhydrases [1]. Compounds with electron‑donating aryl substituents, including those with methyl‑substituted phenyl rings, exhibited pronounced inhibition trends toward hCA IX, a validated anti‑cancer target [1][2]. While the target compound was not specifically tested in that study, the p‑tolyl group (Hammett σₚ = –0.17) is more electron‑donating than phenyl (σₚ = 0.00), suggesting that the p‑tolyl derivative may exhibit enhanced hCA IX preference compared to the phenyl analog.

CA isoform selectivity structure–activity relationship tumor-associated CA IX/XII

Competitive Differentiation from the Clinical Standard Acetazolamide via Structural Complexity

Acetazolamide (AAZ), the prototypical CA inhibitor, is a small, planar sulfonamide (MW 222.25) that inhibits hCA I and II with Ki values of ~250 nM and ~12 nM, respectively, but suffers from poor isoform selectivity and dose‑limiting diuresis due to indiscriminate CA II inhibition [1]. The target compound incorporates the pyridazinone heterocycle which, in published CA II co‑crystal structures with pyridazine‑tethered sulfonamides, occupies a hydrophobic sub‑pocket adjacent to the Zn‑binding site that is not engaged by AAZ [2]. This additional binding interaction has been shown to improve hCA II selectivity over hCA I by >10‑fold in optimized pyridazine‑tethered sulfonamides [2]. By extension, the p‑tolyl‑pyridazinone group of the target compound is expected to confer greater target discrimination than AAZ, making it a more suitable tool compound for CA‑isoform‑specific mechanistic studies.

acetazolamide comparison CA inhibitor selectivity pyridazinone scaffold advantage

Commercially Defined Purity: Benchmark ≥95% Enabling Reproducible CA Enzyme Assays

The commercial specification for CAS 946216-98-4 includes a purity of ≥95% as determined by HPLC or equivalent analytical method . This purity level meets the acceptance criteria for in vitro enzymatic assays including stopped‑flow CA inhibition studies, where impurities >5% can confound Ki determinations and lead to irreproducible results. In contrast, many custom‑synthesized pyridazinone–sulfonamide analogs procured from non‑specialist sources may lack batch‑specific purity certificates, introducing variability into SAR studies.

compound purity enzyme assay reproducibility procurement specification

Optimal Research and Procurement Application Scenarios for 4-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 946216-98-4)


CA Isoform‑Selectivity Screening and Pyridazinone SAR Expansion

The p‑tolyl substituent differentiates this compound within a panel of 3‑substituted pyridazinone–sulfonamides. It is ideally suited for head‑to‑head screening against the phenyl, furan‑2‑yl, thiophen‑2‑yl, and pyridin‑3‑yl analogs on a panel of CA isoforms (hCA I, II, IX, XII) to quantify the contribution of the 4‑methyl group to potency and selectivity [1][2]. The ≥95% purity specification supports reproducible Ki determination via stopped‑flow CO₂ hydration assay.

CA‑II Targeted Glaucoma Drug Discovery Lead Optimization

Pyridazine‑tethered sulfonamides have demonstrated significant intraocular pressure (IOP) reduction in glaucoma models via selective CA‑II inhibition [2]. The target compound, with its p‑tolyl‑pyridazinone tail, provides a chemically tractable scaffold for further optimization of CA‑II potency while minimizing off‑target CA‑I activity that is associated with systemic side effects [1].

Tumor‑Associated hCA IX/XII Inhibitor Probe Development

The electron‑donating p‑tolyl group may confer preferential inhibition of the membrane‑bound, hypoxia‑inducible isoforms hCA IX and XII over cytosolic CA II, based on SAR trends observed in related pyridazinone–benzenesulfonamide series [1]. The compound can serve as a starting point for developing fluorescent‑ or biotin‑tagged chemical probes for hCA IX/XII imaging in hypoxic tumor microenvironments.

Academic Procurement for Undergraduate and Graduate CA Enzymology Practicals

With a defined CAS number, known molecular identity, and ≥95% purity, this compound is appropriate for teaching‑laboratory experiments demonstrating sulfonamide‑based enzyme inhibition principles (e.g., CA‑catalyzed CO₂ hydration colorimetric assay) . The pyridazinone scaffold also provides a richer NMR and mass spectrometry training dataset compared to structurally simpler sulfonamides such as acetazolamide.

Quote Request

Request a Quote for 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.